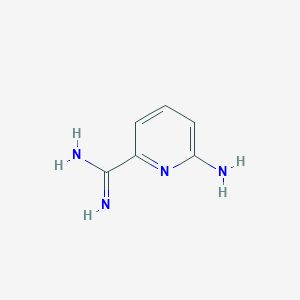

6-Aminopyridine-2-carboxamidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

6-aminopyridine-2-carboximidamide |

InChI |

InChI=1S/C6H8N4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H2,7,10)(H3,8,9) |

InChI Key |

YLMYNNYTGBJFCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=N)N |

Origin of Product |

United States |

The Enduring Significance of Pyridine Based Scaffolds

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of both organic and inorganic chemistry. researchgate.netrsc.orgrsc.orgnih.govnih.gov Its unique electronic properties, arising from the presence of the electronegative nitrogen atom, render it a versatile building block in the synthesis of a vast array of complex molecules. nih.gov This inherent versatility has led to the widespread use of pyridine scaffolds in medicinal chemistry, materials science, and catalysis. rsc.orgrsc.orgnih.gov

In the realm of medicinal chemistry, the pyridine nucleus is a privileged scaffold, found in numerous FDA-approved drugs and a multitude of bioactive compounds. rsc.orgrsc.orgnih.gov Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows for high-affinity binding to biological targets. rsc.org Furthermore, the pyridine ring can be readily functionalized at various positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity. researchgate.net

Beyond pharmaceuticals, pyridine derivatives are integral to the development of functional materials. Their coordination properties are harnessed in the design of metal-organic frameworks (MOFs) and other coordination polymers. In catalysis, pyridine-based ligands are crucial for a wide range of transition metal-catalyzed reactions, facilitating transformations with high efficiency and selectivity.

An Overview of Aminopyridine Derivatives and Their Research Relevance

Aminopyridines, which are pyridine (B92270) rings substituted with one or more amino groups, represent a particularly important subclass of pyridine derivatives. rsc.org The introduction of an amino group significantly alters the electronic landscape of the pyridine ring, enhancing its basicity and nucleophilicity. This modification opens up new avenues for chemical synthesis and biological interactions. nih.govnih.gov

The research relevance of aminopyridines is extensive and continually expanding. They serve as key intermediates in the synthesis of a diverse range of heterocyclic compounds. nih.gov In medicinal chemistry, the aminopyridine motif is a common feature in molecules targeting a variety of biological pathways. rsc.orgnih.govacs.org For instance, certain aminopyridine derivatives have been investigated for their potential as inhibitors of enzymes like BACE1, which is implicated in Alzheimer's disease. nih.gov Others have shown promise as anticancer and antimicrobial agents. nih.gov

The ability of the amino group to act as a hydrogen bond donor and acceptor, coupled with the inherent properties of the pyridine ring, makes aminopyridines potent pharmacophores. rsc.org Researchers continue to explore the vast chemical space of aminopyridine derivatives, seeking to develop novel therapeutic agents and functional materials.

Structural Context of 6 Aminopyridine 2 Carboxamidine Within the Pyridine Carboxamidine Class

Direct Synthesis Approaches to this compound

Direct, one-pot syntheses of this compound are not extensively documented in the literature, with most routes relying on the sequential construction and functionalization of a pre-existing pyridine core. However, a plausible and direct synthetic pathway involves the conversion of a nitrile precursor, namely 6-aminopicolinonitrile (B1332374), to the target carboxamidine.

This transformation can be achieved via the well-established Pinner reaction. nrochemistry.comwikipedia.orgsynarchive.com The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia (B1221849) or an amine to furnish the corresponding amidine. nrochemistry.comwikipedia.org

The synthesis would proceed in two main steps:

Formation of the Pinner Salt : 6-Aminopicolinonitrile is treated with an anhydrous alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride (HCl) gas. This forms the corresponding ethyl imidate hydrochloride salt. nrochemistry.comorganic-chemistry.org

Ammonolysis : The isolated Pinner salt is then treated with ammonia to yield this compound hydrochloride. nrochemistry.com

The necessary precursor, 6-aminopicolinonitrile, can be synthesized by the reaction of 6-chloropicolinonitrile with ammonia, typically in a solvent like ethanol (B145695) under reflux conditions.

Synthetic Routes from Pyridine-2-carboxylic Acid and Carboxamide Precursors

A more common and versatile approach to this compound involves the use of pyridine-2-carboxylic acid or pyridine-2-carboxamide derivatives as starting materials. These routes offer flexibility in the introduction of substituents and rely on well-understood functional group transformations.

Amidation of pyridine-2-carboxylic acid derivatives is a cornerstone of these synthetic strategies. The carboxylic acid group can be activated and subsequently reacted with an amine to form a carboxamide. A standard method involves converting the carboxylic acid to a more reactive species, such as an acid chloride. For instance, picolinic acid (pyridine-2-carboxylic acid) can be reacted with thionyl chloride to generate picolinoyl chloride in situ, which then reacts with an appropriate amine to yield the desired amide. nih.gov

Alternatively, direct amidation of carboxylic acids can be achieved using coupling agents. Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are commonly used to facilitate the formation of the amide bond between a carboxylic acid and an amine under mild conditions. researchgate.net Another approach employs reagents like B(OCH₂CF₃)₃ for the direct amidation of various carboxylic acids, including picolinic acid, with a broad range of amines.

Once the corresponding 6-aminopyridine-2-carboxamide (B81001) is formed, it must be converted to the carboxamidine. This is typically achieved by first dehydrating the primary amide to a nitrile using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA), followed by the Pinner reaction as described previously.

Palladium-catalyzed aminocarbonylation offers another route to pyridine carboxamides. This method involves the reaction of a halo-pyridine, carbon monoxide, and an amine in the presence of a palladium catalyst to introduce a carboxamide group directly. For example, 6-iodo-substituted pyridines can be converted to the corresponding 6-carboxamides. nih.gov

A critical intermediate in the synthesis of the target compound is 6-aminopyridine-2-carboxylic acid . The synthesis of this key precursor has been described starting from 6-acetamidopicolinic acid. The process involves the hydrolysis of the acetylamino group under basic conditions.

A typical procedure is as follows:

A suspension of 6-acetamidopicolinic acid is heated in aqueous sodium hydroxide.

After the reaction is complete, the resulting solution is cooled and acidified with hydrochloric acid.

The precipitated product, 6-aminopyridine-2-carboxylic acid, is then isolated by filtration.

This intermediate serves as a versatile branching point for the synthesis. From here, the carboxylic acid can be converted to the carboxamidine through a multi-step sequence, as detailed in the previous section (amidation to a primary amide, dehydration to a nitrile, and then conversion to the amidine).

Other important intermediates include the ester and hydrazide derivatives of pyridine-2-carboxylic acid. For example, coupling 2,6-pyridinedicarbonyl dichloride with amino acid methyl esters leads to the formation of 2,6-bis-carboxamide pyridine methyl esters. These esters can then be converted to the corresponding hydrazides by treatment with hydrazine (B178648) hydrate. Such intermediates offer further handles for synthetic elaboration.

Strategies for Amination of Pyridine Rings Relevant to this compound Synthesis

Chichibabin Reaction : This classic reaction involves the direct amination of pyridines using sodium amide (NaNH₂). synarchive.com For pyridine itself, the reaction preferentially occurs at the 2-position. For substituted pyridines, the regioselectivity is influenced by both electronic and steric factors. While a powerful tool, it often requires harsh conditions and may lack generality.

Nucleophilic Aromatic Substitution (SNAr) : A widely used strategy involves the displacement of a leaving group, typically a halogen, from the pyridine ring by an amine nucleophile. The reaction of 2,3,5,6-tetrafluoropyridine (B1295328) with aqueous ammonia, for instance, leads to the formation of 2-amino-3,5,6-trifluoropyridine. The synthesis of 6-aminopicolinonitrile from 6-chloropicolinonitrile is another example of this type of reaction. The reactivity of halopyridines towards SNAr is highest when the halogen is at the 2- or 4-position.

Amination via Heterocyclic Phosphonium (B103445) Salts : A more recent method provides a straightforward process to aminate pyridines by first converting them into phosphonium salts. These salts then react with sodium azide (B81097) to produce iminophosphorane derivatives, which are versatile precursors to primary amines. This strategy offers excellent regioselectivity and can be applied to complex molecules.

Amination with Hydroxylamine (B1172632) : The reaction of pyridines with hydroxylamine under alkaline conditions can lead to amination, proceeding under milder conditions than the traditional Chichibabin reaction. synarchive.com

The table below summarizes some conditions for the amination of pyridine derivatives.

| Method | Reagents | Position(s) Aminated | Reference |

|---|---|---|---|

| Chichibabin Reaction | NaNH₂ | 2- and 6-positions | synarchive.com |

| SNAr | Halopyridine + Amine/Ammonia | Position of the halogen (typically 2- or 4-) | |

| Via Phosphonium Salts | 1. Ph₃P, Tf₂O; 2. NaN₃; 3. PPh₃, H₂O | 4-position, or 2-position if 4 is blocked | |

| With Hydroxylamine | NH₂OH, Base | 2-position | synarchive.com |

Combinatorial Synthesis Approaches for Pyridine Carboxamidine Scaffolds

Combinatorial chemistry and solid-phase synthesis are powerful tools for rapidly generating large libraries of related compounds for drug discovery. These techniques are applicable to the synthesis of diverse pyridine carboxamidine scaffolds.

The general strategy for solid-phase synthesis involves anchoring a pyridine-based building block to a solid support (resin) and then carrying out a series of reactions to build the final molecule. An arylamidine linker, for example, has been employed for the solid-phase synthesis of N-substituted amidinoaryloxypyridine analogs. organic-chemistry.org In this approach, a fluoropyridyl template attached to the solid support undergoes nucleophilic substitution with various building blocks, allowing for the creation of a library of derivatives.

The process typically involves the following steps:

Attachment : A suitable pyridine scaffold is attached to a solid support, such as a Wang or Rink amide resin.

Elaboration : The resin-bound pyridine is subjected to a series of reactions to introduce diversity. For a pyridine carboxamidine library, this could involve amidation, conversion to the nitrile, and subsequent formation of the amidine with a variety of amines.

Cleavage : The final products are cleaved from the solid support for purification and biological screening.

This approach allows for the systematic modification of different parts of the molecule. For the this compound scaffold, diversity could be introduced by varying the amine used in the final amidine formation step or by modifying the amino group at the 6-position. The use of positional scanning libraries (PSL) further enhances the efficiency of screening large numbers of compounds. These libraries allow for the evaluation of millions of synthetic compounds through the testing of a much smaller number of samples.

The table below outlines a general scheme for the solid-phase synthesis of a pyridine carboxamidine library.

| Step | Description | Example Reagents |

|---|---|---|

| 1. Resin Functionalization | Attachment of a pyridine carboxylic acid scaffold to an amine-functionalized resin. | 6-Aminopicolinic acid, HATU, DIEA |

| 2. Amide Formation | Coupling of the resin-bound acid with ammonia to form the primary amide. | Ammonia |

| 3. Nitrile Formation | Dehydration of the primary amide to the corresponding nitrile. | Trifluoroacetic Anhydride (TFAA) |

| 4. Imidate Formation (Pinner) | Reaction of the nitrile with an alcohol under acidic conditions. | Anhydrous EtOH, HCl gas |

| 5. Amidine Formation (Library Generation) | Reaction of the imidate with a diverse set of primary or secondary amines. | Library of R¹R²NH |

| 6. Cleavage | Release of the final compounds from the resin. | Trifluoroacetic Acid (TFA) |

Reactivity of the Aminopyridine Moiety

The aminopyridine moiety in this compound is characterized by the electron-donating amino group at the 6-position of the pyridine ring. This feature significantly influences the reactivity of the heterocyclic core.

The 6-amino group is a potent activating group, enhancing the electron density of the pyridine ring and making it more susceptible to electrophilic attack compared to unsubstituted pyridine. sapub.org Electrophilic substitution reactions, such as nitration and halogenation, are expected to occur preferentially at the positions ortho and para to the amino group. In the case of 2-aminopyridine (B139424), nitration can lead to the formation of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.org By analogy, for this compound, electrophilic substitution would likely be directed to the 3- and 5-positions of the pyridine ring.

The amino group itself can undergo a variety of reactions. It can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. Alkylation at the amino nitrogen is also possible, leading to secondary or tertiary amines. Furthermore, the amino group can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate can then be subjected to a range of nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as hydroxyl, cyano, or halogens, at the 6-position.

The pyridine nitrogen atom retains its basic character and can be protonated or alkylated. It can also coordinate with metal ions, and the reactivity of 2-aminopyridines with metal clusters like [Ru₃(CO)₁₂] has been demonstrated. rsc.org

To achieve regioselective functionalization, the amino group can be protected, for example, as a pivaloylamide. This allows for directed ortho-lithiation, a powerful tool for introducing substituents at specific positions on the pyridine ring. acs.org

Chemical Transformations Involving the Carboxamidine Functional Group

The carboxamidine group is a highly versatile functional group known for its basicity and its ability to act as a bidentate ligand in coordination chemistry. It is a key structural feature in many biologically active molecules.

The synthesis of the carboxamidine group itself can be achieved through several methods. A common approach is the guanylation of an amine. Reagents like 1H-pyrazole-1-carboxamidine hydrochloride are effective for this transformation. acs.org In the context of this compound, this would involve the reaction of a suitable pyrazole-carboxamidine derivative with 2-amino-6-aminomethylpyridine or a related precursor.

The carboxamidine group can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid or amide. Reduction of the C=N double bond of the carboxamidine is also possible, leading to a diamine functionality.

The carboxamidine moiety is a strong base due to the resonance stabilization of its conjugate acid, the amidinium ion. This basicity plays a crucial role in its biological activity and its ability to participate in supramolecular interactions.

Formation of Schiff Base Derivatives and Related Condensation Reactions

The 6-amino group of this compound is a primary amine and can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by dehydration. jocpr.comyoutube.com

The general reaction for Schiff base formation is as follows: R-CHO + H₂N-Py-C(=NH)NH₂ → R-CH=N-Py-C(=NH)NH₂ + H₂O where Py represents the pyridine ring.

A variety of aromatic and heterocyclic aldehydes can be used in this reaction, leading to a diverse library of Schiff base derivatives. jocpr.commdpi.comrsc.orgnih.gov These derivatives are of significant interest due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties. jocpr.commdpi.comnih.gov The synthesis of Schiff bases from 2-aminopyridine derivatives often involves refluxing the reactants in a suitable solvent like ethanol. jocpr.comtandfonline.comosi.lv

The resulting Schiff bases can serve as versatile intermediates for the synthesis of other heterocyclic systems, such as azetidinones and thiazolidinones. jocpr.com

Strategies for Structural Elaboration and Covalent Functionalization

The presence of multiple reactive sites in this compound offers numerous opportunities for structural elaboration and covalent functionalization. These modifications can be used to modulate the compound's physicochemical properties and biological activity.

Selective functionalization can be achieved by exploiting the different reactivity of the amino and carboxamidine groups. For instance, the more nucleophilic amino group can be selectively acylated or alkylated under controlled conditions, leaving the carboxamidine group intact.

Coupling reactions are another powerful tool for structural modification. For example, the amino group can be coupled with carboxylic acids using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form amide bonds. khanacademy.org This allows for the attachment of various molecular fragments to the pyridine core.

Covalent modification strategies, often employed in the design of enzyme inhibitors, can also be applied. For example, the introduction of a reactive "warhead" onto the this compound scaffold could enable it to form covalent bonds with specific biological targets. libretexts.org The reactivity of halopyridines as covalent modifiers has been demonstrated, where the pyridine nitrogen facilitates nucleophilic aromatic substitution. nih.gov

Investigation of Supramolecular Interactions within Pyridine-2,6-dicarboxamide and Related Systems

The this compound molecule possesses multiple hydrogen bond donors (the amino and carboxamidine N-H groups) and acceptors (the pyridine nitrogen and the carboxamidine nitrogen atoms). This allows for the formation of a variety of intermolecular hydrogen bonding motifs.

The 2-aminopyridine functionality itself is known to form self-complementary hydrogen-bonded dimers. rsc.org In these dimers, two molecules are held together by a pair of N-H···N hydrogen bonds. Similar dimeric structures can be anticipated for this compound.

Furthermore, the carboxamidine group can participate in strong hydrogen bonds, often forming dimeric structures with carboxylic acids or other hydrogen bond donors. nih.govresearchgate.net The combination of the aminopyridine and carboxamidine groups suggests that this compound could form extended one-, two-, or three-dimensional hydrogen-bonded networks. These supramolecular assemblies are of interest in crystal engineering and the design of new materials with specific properties. mdpi.comrsc.orgnih.gov

Coordination Chemistry of 6 Aminopyridine 2 Carboxamidine

Ligand Design and Metal Chelation Properties

The design of 6-Aminopyridine-2-carboxamidine as a ligand is predicated on the strategic placement of its donor atoms. The pyridine (B92270) nitrogen, the amino nitrogen, and the nitrogen atoms of the carboxamidine group present multiple potential binding sites for metal ions. This arrangement allows for the formation of stable chelate rings, which are fundamental to the stability of coordination complexes. The presence of both a soft donor (pyridine nitrogen) and hard donors (amino and carboxamidine nitrogens) suggests that this ligand could exhibit interesting bonding preferences with a variety of transition metals.

The aminopyridine scaffold is a well-established platform in the design of ligands for base metal catalysis. nsf.gov The electronic properties of the ligand, such as the electron-donating nature of the amino group, can influence the catalytic activity of the resulting metal complex. nsf.gov The carboxamide group, and by extension the carboxamidine group, also offers effective chelating capabilities through its nitrogen and oxygen (or in this case, nitrogen) donor sites, enabling the formation of stable complexes with various metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminopyridine-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. preprints.org The resulting complexes can be isolated as crystalline solids and characterized using a range of analytical techniques.

Formation of Transition Metal Complexes

It is anticipated that this compound would readily form complexes with a variety of transition metals. The synthesis would likely involve mixing the ligand with metal salts such as chlorides, nitrates, or perchlorates in a solvent like ethanol (B145695) or dichloromethane. preprints.orgnih.gov The specific reaction conditions, such as temperature and stoichiometry, would be crucial in determining the final product. For instance, the synthesis of some aminopyridine complexes with iron has been carried out in toluene (B28343) at elevated temperatures. nsf.gov

Elucidation of Coordination Environments and Stereochemistries

The coordination environment around the metal center in complexes of this compound is expected to be diverse. Depending on the metal ion, its oxidation state, and the reaction conditions, various coordination numbers and geometries are possible. Common coordination numbers for metal complexes are 2, 4, and 6, leading to linear, square planar or tetrahedral, and octahedral geometries, respectively. nih.gov

For example, in a related copper(II) complex with three 4-aminopyridine (B3432731) ligands, the copper ion exhibits a square pyramidal coordination geometry. nih.gov It is plausible that this compound could act as a bidentate or even a tridentate ligand, leading to various stereochemical outcomes. The potential for different coordination modes raises the possibility of forming polynuclear complexes or coordination polymers. nih.gov

Stoichiometric Analyses of Metal-to-Ligand Ratios in Coordination Compounds

The metal-to-ligand ratio in coordination compounds is a fundamental aspect of their characterization. This ratio can often be controlled by the steric bulk of the ligand. researchgate.net For less sterically hindered ligands, multiple ligands can coordinate to a single metal center. For instance, a 1:1:1 molar ratio of a salicylidene-based Schiff base, a secondary ligand like 2-aminopyridine (B139424), and a metal ion has been used to synthesize ternary complexes. researchgate.net In other cases, such as with certain aminopyridine iron(II) complexes, dimeric structures are formed. nsf.gov The stoichiometry of complexes can be determined through techniques like elemental analysis and single-crystal X-ray diffraction.

Spectroscopic Investigations of Coordination Compounds

Spectroscopic techniques are indispensable for characterizing coordination compounds. Infrared (IR) spectroscopy can provide evidence of ligand coordination by observing shifts in the vibrational frequencies of functional groups. For example, a shift to lower frequencies in the N-H stretching vibrations of the amino group would indicate its involvement in bonding to the metal. ekb.eg Similarly, changes in the C=N and C-N stretching vibrations of the pyridine ring and carboxamidine group would also be indicative of coordination. ekb.eg

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, particularly for diamagnetic complexes, to elucidate the structure of the ligand in the coordination sphere. arizona.edu For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can provide valuable information about the electronic structure of the metal center. nih.gov UV-Vis spectroscopy is used to study the electronic transitions within the complex, which can provide insights into its geometry and bonding. researchgate.net

Analysis of Magnetic Properties in Metal Complexes

The magnetic properties of metal complexes are determined by the number of unpaired electrons on the metal ion and the interactions between them in polynuclear complexes. Magnetic susceptibility measurements can determine whether a complex is paramagnetic, diamagnetic, or exhibits more complex magnetic behavior like antiferromagnetic or ferromagnetic coupling. nih.gov

Molar Conductance Studies of Coordination Compounds

Molar conductance measurements are a fundamental technique in coordination chemistry to determine the electrolytic nature of metal complexes in solution. This method helps in elucidating the structure of the coordination compounds, specifically whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. The molar conductivity (Λ_M) of a complex is measured in a specific solvent at a known concentration, typically around 10⁻³ M. The obtained value is then compared with the established ranges for different electrolyte types in that particular solvent.

The underlying principle is that the number of ions present in a solution dictates its ability to conduct electricity. A non-electrolyte complex, where all potential anions are coordinated to the central metal ion, will exhibit a very low molar conductance value. Conversely, complexes that dissociate in solution to produce ions will have significantly higher molar conductivity values, with the magnitude being indicative of the number of ions produced per formula unit of the complex.

Detailed Research Findings

Detailed investigations into the molar conductance of coordination compounds involving ligands structurally related to this compound, such as other aminopyridine and pyridine carboxamide derivatives, provide insight into their behavior in solution. For instance, studies on transition metal complexes of 4-aminopyridine have shown a range of electrolytic behaviors depending on the metal and the stoichiometry of the complex.

In a study on zinc(II) complexes with N-(furan-2-ylmethyl)-2-pyridinecarboxamide (L1) and N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide (L2), the molar conductivities were measured in methanol. The resulting values were instrumental in confirming the 1:2 electrolytic nature of the synthesized complexes, Zn(L1)₃₂ and Zn(L2)₃₂, indicating that the perchlorate (B79767) ions are not part of the primary coordination sphere. ias.ac.in

Similarly, research on complexes formed between various metal ions and a Schiff base ligand derived from the condensation of isatin (B1672199) and 2,6-diaminopyridine (B39239) revealed that these complexes behave as 1:1 electrolytes in DMSO, with molar conductivity values in the range of 31.9-37.4 Ω⁻¹ cm² mol⁻¹. cyberleninka.ru This suggests that one of the anions is a counter-ion.

The solvent used for the measurement plays a crucial role, as the viscosity and dielectric constant of the solvent affect the ionic mobility. Therefore, it is standard practice to report the solvent in which the molar conductance was measured. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.

The following tables present representative molar conductance data for coordination compounds with ligands analogous to this compound.

| Complex | Solvent | Molar Conductance (Λ_M) Ω⁻¹ cm² mol⁻¹ | Electrolyte Type |

|---|---|---|---|

| [Mn(4-aminopyridine)₂(H₂O)₂Cl₂] | DMF | 25.3 | Non-electrolyte |

| [Co(4-aminopyridine)₂(H₂O)₂Cl₂] | DMF | 28.1 | Non-electrolyte |

| [Ni(4-aminopyridine)₂(H₂O)₂Cl₂] | DMF | 30.5 | Non-electrolyte |

| [Cu(4-aminopyridine)₂(H₂O)₂Cl₂] | DMF | 35.7 | Non-electrolyte |

| Complex | Solvent | Molar Conductance (Λ_M) Ω⁻¹ cm² mol⁻¹ | Electrolyte Type |

|---|---|---|---|

| Zn(N-(furan-2-ylmethyl)-2-pyridinecarboxamide)₃₂ | Methanol | 202 | 1:2 |

| Zn(N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide)₃₂ | Methanol | 195 | 1:2 |

| [Mn(L)Cl₂] where L = Schiff base from 2,6-diaminopyridine | DMSO | 35.2 | 1:1 |

| [Co(L)Cl₂] where L = Schiff base from 2,6-diaminopyridine | DMSO | 37.4 | 1:1 |

| [Ni(L)Cl₂] where L = Schiff base from 2,6-diaminopyridine | DMSO | 31.9 | 1:1 |

These data illustrate how molar conductance measurements are a powerful and straightforward tool for the initial structural characterization of new coordination compounds, providing essential information about the ionic environment of the central metal atom.

Q & A

Q. What are the common synthetic routes for 6-Aminopyridine-2-carboxamidine, and how are intermediates purified?

this compound is typically synthesized via multi-step reactions involving nitrile intermediates or cyclization of aminopyridine derivatives. For example, analogous compounds like 6-chloro-2-aryl-imidazo[4,5-b]pyridines are synthesized through condensation reactions followed by catalytic hydrogenation to introduce amino groups . Purification often employs HPLC (≥98% purity) or recrystallization using solvents like ethanol or acetonitrile . Key intermediates should be characterized via H/C NMR and LC-MS to confirm structural integrity.

Q. What safety protocols are critical when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Pyridine derivatives often require handling in fume hoods with nitrile gloves, lab coats, and eye protection. For example, 2-aminopyridine derivatives are associated with respiratory and skin irritation risks . Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Q. How is the compound characterized for basic structural validation?

Basic characterization includes:

- Spectroscopy : H/C NMR to confirm proton environments and carbon frameworks.

- Mass Spectrometry : LC-MS or HRMS to verify molecular weight and fragmentation patterns.

- Elemental Analysis : Combustion analysis to validate C, H, N content (±0.4% tolerance) .

Advanced Research Questions

Q. How can structural isomers or tautomers of this compound be resolved experimentally?

Advanced differentiation of isomers requires:

- X-ray Crystallography : Resolve tautomeric forms via single-crystal analysis (e.g., Cambridge Structural Database (CSD) for analogous synthons ).

- Variable Temperature NMR : Monitor chemical shift changes to identify dynamic equilibria .

- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to assign tautomers .

Q. What strategies mitigate contradictions in spectroscopic or bioactivity data?

- Solvent Effects : Test solubility in DMSO vs. aqueous buffers to assess aggregation or solvent-dependent reactivity .

- Dose-Response Validation : Replicate bioactivity assays (e.g., antiglycation IC) with positive controls (aminoguanidine) and statistical triplicates to address variability .

- Advanced Chromatography : Use chiral columns or ion-pair HPLC to separate enantiomers or charged species .

Q. How can computational modeling predict the compound’s supramolecular interactions?

Q. What experimental designs are optimal for evaluating biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.